Coptisine chloride Coptisine chloride Coptisine chloride is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 6020-18-4
VCID: VC21343743
InChI: InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C19H14ClNO4
Molecular Weight: 355.8 g/mol

Coptisine chloride

CAS No.: 6020-18-4

Cat. No.: VC21343743

Molecular Formula: C19H14ClNO4

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

Coptisine chloride - 6020-18-4

CAS No. 6020-18-4
Molecular Formula C19H14ClNO4
Molecular Weight 355.8 g/mol
IUPAC Name 5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride
Standard InChI InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1
Standard InChI Key LUXPUVKJHVUJAV-UHFFFAOYSA-M
Canonical SMILES C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-]

Chemical Properties and Structure

Physical and Chemical Characteristics

Coptisine chloride possesses distinct physical and chemical properties that influence its biological activity and pharmaceutical applications. The compound is identified by the CAS number 6020-18-4 and possesses a molecular formula of C19H14ClNO4 with a molecular weight of 355.77 daltons .

It presents as a solid with an orange to dark orange coloration and exhibits hygroscopic properties, necessitating careful storage conditions . The melting point of coptisine chloride exceeds 258°C, with decomposition observed at elevated temperatures .

Table 1: Key Physical and Chemical Properties of Coptisine Chloride

PropertyCharacteristic
CAS Number6020-18-4
Molecular FormulaC19H14ClNO4
Molecular Weight355.77 daltons
Physical StateSolid
ColorOrange to Dark Orange
Melting Point>258°C (with decomposition)
StabilityHygroscopic
Storage ConditionsInert atmosphere, 2-8°C
SolubilitySlightly soluble in DMSO and methanol (with sonication)

The compound requires specific storage conditions—typically under an inert atmosphere at temperatures between 2-8°C—to maintain stability . Regarding solubility, coptisine chloride demonstrates limited solubility in dimethyl sulfoxide (DMSO) and methanol, with sonication often necessary to achieve complete dissolution .

Structural Features

Coptisine chloride features an isoquinoline alkaloid structure characterized by a quaternary nitrogen atom. Its chemical structure can be represented by the SMILES notation: C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] . This structure incorporates several functional groups that contribute to its biological activities, including benzodioxole rings that are characteristic of many pharmacologically active compounds.

The structural configuration of coptisine chloride contributes significantly to its ability to interact with various biological targets, including enzymes and cellular components, underlying its diverse pharmacological effects.

Biological Activities

Enzyme Inhibition Properties

Coptisine chloride demonstrates notable enzyme inhibitory activities that contribute to its pharmacological effects. Particularly significant is its action as an uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immunoregulation. Research has established that coptisine chloride inhibits IDO with an IC50 value of 6.3 μM and a Ki value of 5.8 μM . This inhibitory action may underlie some of its immunomodulatory and anticancer effects, as IDO overexpression has been implicated in tumor immune escape mechanisms.

In addition to IDO inhibition, coptisine chloride significantly affects key enzymes involved in cellular respiration. When tested against Pasteurella multocida, treatment with coptisine chloride at its minimum inhibitory concentration (MIC) reduced succinate dehydrogenase (SDH) activity to 5.80 ± 0.74 U/mg protein, representing an 81.6% decrease compared to untreated cells (31.53 ± 1.27 U/mg protein) . Similarly, lactate dehydrogenase (LDH) activity decreased by 46.4% following coptisine treatment, with values of 3.51 ± 0.42 U/mg protein compared to 6.53 ± 0.36 U/mg protein in untreated controls .

Antimicrobial Effects

Coptisine chloride exhibits potent antimicrobial activity, particularly against Pasteurella multocida, a gram-negative bacterium responsible for various diseases in animals and, occasionally, humans. Studies have established a minimum inhibitory concentration (MIC) of 0.125 mg/mL against P. multocida . This antimicrobial efficacy appears to result from multiple mechanisms affecting bacterial viability and function.

Growth curve analyses demonstrate that coptisine chloride effectively inhibits bacterial proliferation, suggesting interference with fundamental cellular processes necessary for bacterial growth and division . Importantly, safety assessments indicate that coptisine chloride exhibits selective toxicity toward the pathogen while demonstrating favorable safety profiles in mammalian cell models .

Anticancer Properties

Coptisine chloride shows promising anticancer activities through multiple mechanisms, with recent research focusing particularly on its ability to overcome multidrug resistance in cancer cells. In studies examining its effects on breast cancer cell lines, coptisine demonstrated modest direct cytotoxicity but showed significant potential as a chemosensitizing agent .

Particularly noteworthy is coptisine's ability to enhance the efficacy of conventional chemotherapeutic agents such as doxorubicin. In doxorubicin-resistant breast cancer cell lines (MCF-7/ADR and MDA-MB-231/ADR), coptisine at a concentration of 31 μM significantly enhanced doxorubicin cytotoxicity . This synergistic effect was confirmed through combination index (CI) values of 0.77 and 0.75, and resistance ratio (RR) values of 2.58 and 3.33, respectively, in the resistant cell lines .

Beyond its established anti-hepatoma and anti-leukemia effects, coptisine has also demonstrated the ability to reduce cancer cell adhesion and migration, suggesting potential anti-metastatic properties . Research on HCT116 colorectal cancer cells indicated that coptisine treatment (concentrations ranging from 0–25 μM over 24 hours) reduced cell viability, adhesion, and migration capabilities .

Other Pharmacological Effects

In addition to its antimicrobial and anticancer properties, coptisine chloride exhibits several other pharmacological effects that expand its potential therapeutic applications. These include:

  • Anti-diabetic effects, potentially through modulation of glucose metabolism pathways

  • Antiviral activity against various viral pathogens

  • Immunomodulatory effects, possibly related to its IDO inhibitory properties

  • Cell cycle regulatory effects, with studies showing G1 phase arrest in HCT-116 cells and reduced expression of key cell cycle proteins including CDK4, CDK2, and cyclin E

These diverse pharmacological activities suggest that coptisine chloride may have utility in addressing multiple pathological conditions, either as a monotherapy or as an adjunct to conventional treatments.

Mechanism of Action

Effects on Cell Structure and Permeability

Coptisine chloride significantly impacts cellular structural integrity and membrane permeability, contributing to its antimicrobial efficacy. Research utilizing alkaline phosphatase (AKP) activity measurements demonstrates that coptisine treatment increases bacterial cell membrane permeability, facilitating the leakage of intracellular components into the extracellular environment . This disruption of membrane integrity represents a critical mechanism underlying its antimicrobial action.

Transmission electron microscopy (TEM) has provided visual confirmation of these structural effects. In untreated bacterial cells, membranes appear smooth and complete with homogeneously distributed chromatin in the cell center . Following coptisine treatment for 4 hours, membrane integrity shows initial disruption with altered cytoplasmic distribution . Extended exposure (8 hours) induces severe cellular damage characterized by morphological deformations and cytoplasmic vacuolation . These progressive structural alterations correlate with decreased bacterial viability and function.

Impact on Cellular Respiration

Coptisine chloride significantly impacts cellular energetics by inhibiting key enzymes involved in respiratory metabolism. The compound substantially decreases the activity of succinate dehydrogenase (SDH), a critical enzyme in the tricarboxylic acid cycle, reducing its activity by 81.6% compared to untreated controls . Similarly, coptisine treatment leads to a 46.4% reduction in lactate dehydrogenase (LDH) activity, an enzyme essential for glycolysis .

These enzymatic inhibitions suggest that coptisine chloride compromises both aerobic and anaerobic energy production pathways, effectively starving cells of ATP and other essential energy carriers. This metabolic disruption likely contributes significantly to its antimicrobial and potentially anticancer activities by depriving cells of the energy required for essential cellular processes and survival.

Inhibition of Protein and DNA Synthesis

Coptisine chloride demonstrates potent inhibitory effects on macromolecular synthesis, particularly affecting protein and DNA production. Sodium dodecyl-sulfate polyacrylamide gel electrophoresis analysis reveals dose-dependent reduction in soluble protein content following coptisine treatment . Specifically, treatment with 0.5 MIC, MIC, and 2 MIC concentrations of coptisine reduced protein content by 4.5%, 14.5%, and 28.1%, respectively, compared to untreated controls .

Similarly, genomic DNA synthesis is significantly impaired by coptisine treatment. Gel electrophoresis analysis shows reduced genomic DNA content in treated cells compared to controls, with the inhibitory effect increasing with treatment duration . This observation is corroborated by 4′,6-diamidino-2-phenylindole (DAPI) assay results, which demonstrate significantly reduced fluorescence in coptisine-treated cells, indicating decreased DNA content .

The compound's ability to simultaneously disrupt both protein and DNA synthesis represents a multifaceted approach to inhibiting cellular function and proliferation, potentially explaining its broad spectrum of biological activities.

Reversal of Multidrug Resistance

One of the most promising aspects of coptisine chloride's pharmacological profile is its ability to reverse multidrug resistance in cancer cells. This effect is primarily mediated through modulation of ATP-binding cassette transporters (ABCTs), which are responsible for the efflux of many chemotherapeutic agents from cancer cells .

Studies demonstrate that coptisine significantly inhibits ABCT function in resistant breast cancer cell lines, increasing the accumulation of the fluorescent ABCT substrate Rhodamine 123 (Rho123) while decreasing its efflux . This inhibitory effect was superior to that of verapamil, a known ABCT inhibitor, with coptisine showing 2.1 and 1.2-fold greater effects, respectively .

When combined with doxorubicin, coptisine exhibited an even more potent inhibitory effect on ABCT function, approximately 3.1 to 3.9 times greater than verapamil (p<0.001) . Additionally, this combination downregulated the gene and protein expression of various ABCTs, including P-glycoprotein (P-gp/MDR1), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 1 (MRP1) . This multipronged approach to overcoming drug resistance positions coptisine as a promising adjunct to conventional chemotherapy.

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